![molecular formula C10H11N3 B1505657 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile CAS No. 36106-34-0](/img/structure/B1505657.png)
4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile
Overview
Description
Scientific Research Applications
Coordination Chemistry and Molecular Structures
Research has delved into the chemistry and properties of pyridine-based compounds, highlighting their use in creating complex metal compounds with diverse properties. For example, studies on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes have summarized the preparation, properties, and applications of these compounds in various fields, including spectroscopy, magnetism, and bioactivity (Boča, Jameson, & Linert, 2011).
Organic Synthesis and Catalysis
Pyridine derivatives are crucial in organic synthesis and catalysis. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, for example, employs hybrid catalysts, demonstrating the pivotal role of pyridine-based structures in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Materials Science
In materials science, pyridine and its derivatives are integral to developing high-performance organic materials. For instance, significant efforts have focused on enhancing the thermoelectric performance of poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), a notable organic thermoelectric material, through various treatment methods, demonstrating the material's potential in energy conversion applications (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Medicinal Chemistry
The versatile scaffold of pyridine is widely utilized in medicinal chemistry to develop compounds for treating human diseases, highlighting its role in enhancing pharmacophore exploration, contributing to stereochemistry, and increasing three-dimensional coverage due to its non-planarity (Li Petri et al., 2021).
Environmental Applications
Pyridine derivatives also find applications in environmental science, such as in the photocatalytic degradation of pollutants. Research into the intermediate products of aromatic and alicyclic pollutants during photocatalysis with TiO2 under UV light has improved our understanding of the mechanisms involved and the potential for treating contaminated water (Pichat, 1997).
properties
IUPAC Name |
4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)6-4-9-3-5-12-8-10(9)7-11/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYFSWYHMLCYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711081 | |
Record name | 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80711081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile | |
CAS RN |
36106-34-0 | |
Record name | 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80711081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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